2-Fluoro-1,1,3,3-tetramethoxypropane
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Overview
Description
2-Fluoro-1,1,3,3-tetramethoxypropane is an organic compound with the molecular formula C7H15FO4 It is a derivative of propane, where the hydrogen atoms are replaced by fluorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,1,3,3-tetramethoxypropane typically involves the fluorination of 1,1,3,3-tetramethoxypropane. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom. Common reagents used in this process include fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically carried out in a batch or continuous flow reactor, depending on the production scale .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,1,3,3-tetramethoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-1,1,3,3-tetramethoxypropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-1,1,3,3-tetramethoxypropane involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxy groups provide steric hindrance and electronic effects, influencing the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
1,1,3,3-Tetramethoxypropane: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluoro-1,1,3,3-tetraethoxypropane: Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness: 2-Fluoro-1,1,3,3-tetramethoxypropane is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and reactivity. This combination makes it valuable in various research and industrial applications .
Properties
CAS No. |
120131-06-8 |
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Molecular Formula |
C7H15FO4 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-fluoro-1,1,3,3-tetramethoxypropane |
InChI |
InChI=1S/C7H15FO4/c1-9-6(10-2)5(8)7(11-3)12-4/h5-7H,1-4H3 |
InChI Key |
KUGHNUPDQOXVDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C(OC)OC)F)OC |
Origin of Product |
United States |
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